

inhibitory properties of 3,5-Difluorophenylacetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,5-Difluorophenylacetic acid**

Cat. No.: **B011212**

[Get Quote](#)

An In-depth Technical Guide to the Inhibitory Properties of **3,5-Difluorophenylacetic Acid**

Abstract

3,5-Difluorophenylacetic acid (3,5-DFPAA) is a fluorinated aromatic carboxylic acid recognized primarily as a versatile building block in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.^[1] The strategic placement of fluorine atoms on the phenyl ring enhances metabolic stability and bioavailability in resulting molecules, making it an attractive scaffold for drug design.^{[1][2]} Beyond its role as a synthetic intermediate, emerging data indicates that 3,5-DFPAA possesses direct inhibitory activity against key enzymes in distinct metabolic pathways. This guide provides a comprehensive technical overview of the known inhibitory properties of 3,5-DFPAA, focusing on its effects on the mitochondrial enzyme α -ketoglutarate dehydrogenase and key enzymes of the penicillin biosynthesis pathway. This document synthesizes available data, proposes mechanisms of action, and provides detailed experimental protocols for the characterization of these inhibitory activities.

Introduction and Physicochemical Profile

3,5-Difluorophenylacetic acid is a white to light yellow crystalline solid soluble in organic solvents such as methanol.^{[2][3]} Its structure, featuring a phenylacetic acid core with two fluorine atoms at the meta positions, confers unique electronic properties that can influence its interactions with biological targets.^[2] The presence of fluorine can alter the acidity (pKa) of the

carboxylic acid group and enhance lipophilicity, which may facilitate its passage across cellular and mitochondrial membranes.^[3]

Table 1: Physicochemical Properties of **3,5-Difluorophenylacetic Acid**

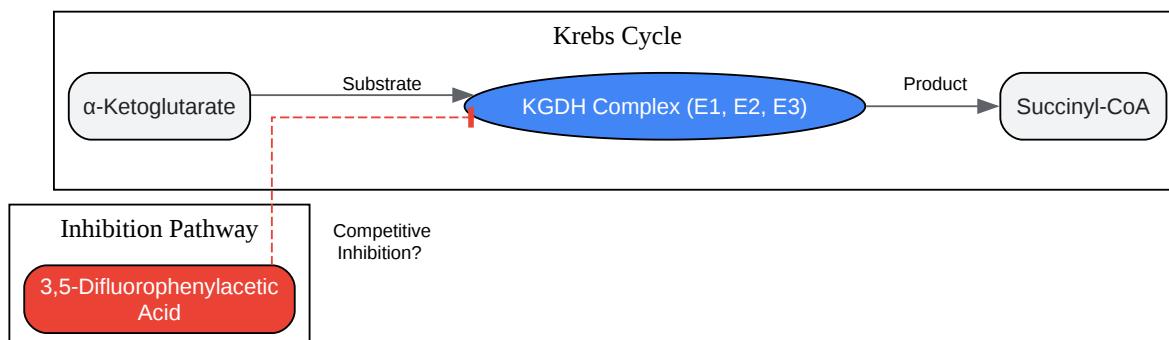
Property	Value	Source(s)
CAS Number	105184-38-1	[3]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[3]
Molecular Weight	172.13 g/mol	[3]
Appearance	White to light yellow powder/crystal	[2]
Melting Point	68-70 °C	[3]
pKa (Predicted)	3.90 ± 0.10	[3]
Solubility	Soluble in Methanol	[3]
logP (Predicted)	1.592	[4]

Inhibitory Target 1: α -Ketoglutarate Dehydrogenase Complex (KGDHC)

The α -ketoglutarate dehydrogenase complex (KGDHC) is a critical multienzyme complex located in the mitochondrial matrix. It catalyzes the conversion of α -ketoglutarate to succinyl-CoA, a rate-limiting step in the Krebs cycle that links the cycle with amino acid metabolism.^[5] Given its central role in cellular energy production, dysfunction of KGDHC has been implicated in various neurodegenerative diseases, making it a significant target for therapeutic intervention.^[6]

Reported Inhibitory Activity

3,5-Difluorophenylacetic acid has been reported to be an inhibitor of α -ketoglutarate dehydrogenase (KGDH). Quantitative data from a commercial supplier indicates moderate inhibitory potency.


Table 2: Reported IC₅₀ Values for 3,5-DFPAA against α -Ketoglutarate Dehydrogenase

Assay Type	IC ₅₀ Value	Source
in vitro	0.6 mM	
in vivo (brain)	1.2 mM	

Note: The primary research publication detailing these findings could not be located during the preparation of this guide. The data is provided by a commercial chemical supplier.

Proposed Mechanism of Inhibition

The precise mechanism of KGDHC inhibition by 3,5-DFPAA has not been elucidated. However, based on its structure as a phenylacetic acid analog and the known mechanisms of other KGDHC inhibitors, a competitive inhibition model is plausible. The structural similarity between 3,5-DFPAA and the natural substrate, α -ketoglutarate, may allow it to bind to the active site of the E1 component (α -ketoglutarate dehydrogenase) of the complex, thereby preventing substrate binding and turnover. Other small molecule inhibitors of KGDHC, such as succinyl phosphonate, act as potent structural analogs of the substrate.[7]

[Click to download full resolution via product page](#)

Caption: Proposed competitive inhibition of the KGDH complex by 3,5-DFPAA.

Experimental Protocol: In Vitro KGDH Activity Assay (Colorimetric)

This protocol is adapted from standard commercially available kits and published methodologies for measuring KGDHC activity from isolated mitochondria or tissue homogenates. The assay measures the reduction of NAD⁺ to NADH, which is coupled to the reduction of a colorimetric probe.

Materials:

- KGDH Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 1 mM MgCl₂, 0.1% Triton X-100)
- α -Ketoglutarate (Substrate)
- NAD⁺
- Coenzyme A
- Thiamine pyrophosphate (TPP)
- Colorimetric Probe (e.g., WST-1 or a resazurin-based probe)
- Diaphorase (for coupling NADH to probe reduction)
- **3,5-Difluorophenylacetic acid** (Inhibitor)
- NADH Standard
- 96-well microplate
- Microplate reader (450 nm absorbance)

Procedure:

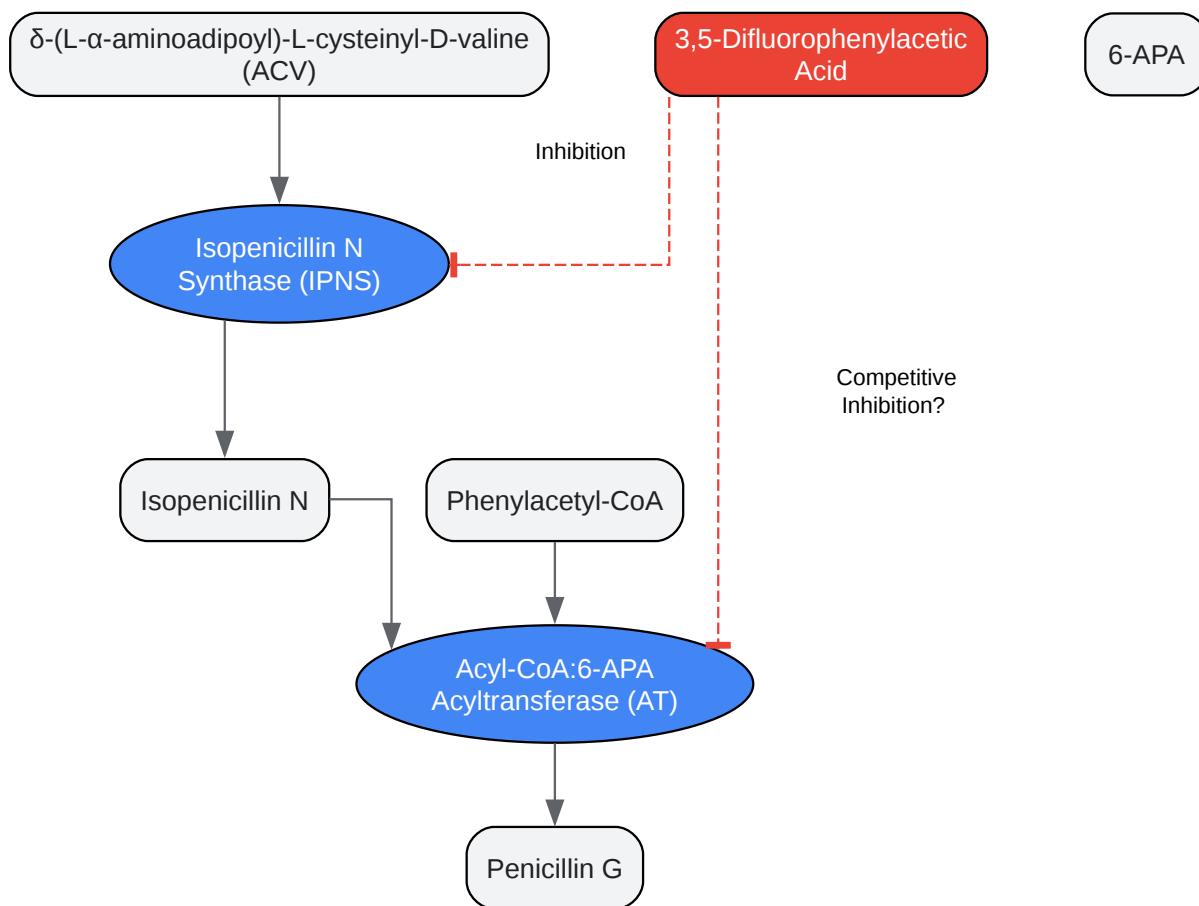
- Sample Preparation: Prepare mitochondrial extracts or tissue/cell lysates on ice. Determine protein concentration using a standard method (e.g., BCA assay).

- Standard Curve Preparation: Prepare a series of NADH standards (e.g., 0 to 10 nmol/well) in KGDH Assay Buffer to a final volume of 50 μ L/well.
- Inhibitor Preparation: Prepare a stock solution of 3,5-DFPAA in a suitable solvent (e.g., DMSO or methanol) and create serial dilutions in KGDH Assay Buffer.
- Reaction Setup:
 - For each reaction, add 5-20 μ g of your protein sample to wells of a 96-well plate.
 - Add the desired concentration of 3,5-DFPAA or vehicle control.
 - Adjust the volume in each well to 50 μ L with KGDH Assay Buffer.
 - Include a "no-substrate" control for each sample to measure background NADH generation.
- Reaction Mix Preparation: Prepare a master mix containing:
 - KGDH Assay Buffer
 - α -Ketoglutarate (e.g., 2 mM final concentration)
 - NAD⁺ (e.g., 1 mM final concentration)
 - Coenzyme A (e.g., 0.5 mM final concentration)
 - TPP (e.g., 0.2 mM final concentration)
 - Colorimetric Probe and Diaphorase (as per manufacturer's instructions)
- Initiate Reaction: Add 50 μ L of the Reaction Mix to each well (including standards and samples).
- Measurement: Immediately start measuring the absorbance at 450 nm in kinetic mode at 37°C for 30-60 minutes.
- Data Analysis:

- Calculate the rate of change in absorbance ($\Delta\text{OD}/\text{min}$) for each well.
- Subtract the rate of the "no-substrate" control from the corresponding sample wells.
- Use the NADH standard curve to convert the rate of absorbance change to the rate of NADH production (nmol/min).
- Calculate specific activity (e.g., in mU/mg of protein).
- Plot the percentage of inhibition against the log concentration of 3,5-DFPAA to determine the IC_{50} value.

Inhibitory Target 2: Penicillin Biosynthetic Enzymes

The biosynthesis of penicillin in fungi like *Penicillium chrysogenum* involves a series of enzymatic steps. Two key enzymes in this pathway, Isopenicillin N Synthase (IPNS) and Acyl-CoA:6-Aminopenicillanic Acid Acyltransferase (AT), have been identified as potential targets for inhibition by phenylacetic acid derivatives.^[8] This is significant because phenylacetic acid itself is a precursor for the production of Penicillin G.^[9]


Reported Inhibitory Activity

A study by Martínez-Blanco et al. (1994) investigated the effect of various phenylacetic acid analogs on the activity of IPNS and AT from *P. chrysogenum*. The abstract of this publication reports that while chloro- and bromo-substituted analogs were strong inhibitors, the replacement of hydrogen with fluorine also caused inhibition, albeit to a lesser extent.^[8] Unfortunately, the full text of this article, containing specific quantitative data for 3,5-DFPAA, is not widely available.

Proposed Mechanism of Inhibition

Isopenicillin N Synthase (IPNS): IPNS is a non-heme iron-dependent oxygenase that catalyzes the complex oxidative cyclization of the linear tripeptide δ -(L- α -amino adipoyl)-L-cysteinyl-D-valine (ACV) to form the bicyclic structure of isopenicillin N.^[10] The inhibition by phenylacetic acid derivatives is likely due to their interaction with the enzyme's active site, potentially interfering with substrate binding or the catalytic process.

Acyl-CoA:6-Aminopenicillanic Acid Acyltransferase (AT): AT catalyzes the final step in the biosynthesis of many penicillins. It exchanges the α -amino adipoyl side chain of isopenicillin N for another acyl group, which is activated as a coenzyme A thioester (e.g., phenylacetyl-CoA for Penicillin G).[9] 3,5-DFPAA, being an analog of the phenylacetic acid precursor, could act as a competitive inhibitor by binding to the active site meant for the activated side-chain precursor, phenylacetyl-CoA.

[Click to download full resolution via product page](#)

Caption: Penicillin biosynthesis pathway showing inhibition points by 3,5-DFPAA.

Experimental Protocol: Isopenicillin N Synthase (IPNS) Activity Assay

This protocol is based on a continuous spectrophotometric assay that monitors the formation of the β -lactam ring.

Materials:

- Purified IPNS enzyme
- ACV tripeptide substrate
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Ferrous sulfate (FeSO_4)
- Ascorbate
- Dithiothreitol (DTT)
- **3,5-Difluorophenylacetic acid (Inhibitor)**
- UV-transparent 96-well plate or cuvettes
- Spectrophotometer capable of reading at ~260-290 nm (wavelength of maximum difference between substrate and product)

Procedure:

- Reagent Preparation: Prepare all solutions in high-purity water. The assay buffer should contain FeSO_4 (e.g., 50 μM), ascorbate (e.g., 1 mM), and DTT (e.g., 1 mM) to maintain the iron in its ferrous state and protect the enzyme.
- Inhibitor Preparation: Prepare a stock solution of 3,5-DFPAA and serial dilutions in the assay buffer.
- Reaction Setup:
 - In a UV-transparent plate or cuvette, combine the assay buffer, a suitable amount of purified IPNS enzyme, and the desired concentration of 3,5-DFPAA or vehicle control.

- Pre-incubate the enzyme and inhibitor mixture for 5-10 minutes at the assay temperature (e.g., 25°C).
- Initiate Reaction: Start the reaction by adding the ACV substrate (e.g., to a final concentration of 0.1-1 mM).
- Measurement: Immediately monitor the increase in absorbance at the predetermined wavelength in kinetic mode for 10-20 minutes.
- Data Analysis:
 - Calculate the initial reaction rate (V_0) from the linear portion of the absorbance vs. time plot.
 - Determine the rates for different inhibitor concentrations.
 - Plot the percentage of inhibition versus the log concentration of 3,5-DFPAA to calculate the IC_{50} value.
 - To determine the inhibition mechanism (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (ACV) and the inhibitor, and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Experimental Protocol: Acyl-CoA:6-APA Acyltransferase (AT) Activity Assay

This protocol measures the formation of penicillin G from 6-aminopenicillanic acid (6-APA) and phenylacetyl-CoA, quantified by HPLC.

Materials:

- Purified or partially purified AT enzyme
- 6-Aminopenicillanic acid (6-APA)
- Phenylacetyl-CoA
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

- Dithiothreitol (DTT)
- **3,5-Difluorophenylacetic acid** (Inhibitor)
- Methanol (for reaction termination)
- HPLC system with a C18 column
- Penicillin G standard

Procedure:

- Reagent Preparation:
 - Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 5 mM DTT.
 - Prepare fresh stock solutions of 6-APA and phenylacetyl-CoA in deionized water.
- Inhibitor Preparation: Prepare a stock solution of 3,5-DFPAA and serial dilutions in the assay buffer.
- Reaction Setup:
 - In microcentrifuge tubes, prepare the reaction mixture containing assay buffer, 6-APA (e.g., 0.2 mM), and the desired concentration of 3,5-DFPAA or vehicle control.
 - Pre-incubate the mixture at 25°C for 5 minutes.
- Initiate Reaction: Start the reaction by adding phenylacetyl-CoA (e.g., 0.2 mM) and the enzyme. The total reaction volume might be 100-200 µL.
- Incubation: Incubate the reaction at 25°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is within the linear range of product formation.
- Termination: Stop the reaction by adding an equal volume of cold methanol. Centrifuge at high speed for 5-10 minutes to pellet the precipitated protein.
- HPLC Analysis:

- Analyze the supernatant by reverse-phase HPLC.
- Separate the product (Penicillin G) from substrates and inhibitor using an appropriate gradient (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
- Monitor the elution profile at ~220 nm.
- Quantify the amount of Penicillin G formed by comparing the peak area to a standard curve prepared with known concentrations of a Penicillin G standard.
- Data Analysis: Calculate the reaction rates at different inhibitor concentrations and determine the IC_{50} value and inhibition kinetics as described for the IPNS assay.

Conclusion and Future Perspectives

3,5-Difluorophenylacetic acid demonstrates inhibitory activity against enzymes from two separate and vital metabolic pathways: mitochondrial energy production and bacterial antibiotic synthesis. The inhibition of KGDHC, a key enzyme in the Krebs cycle, suggests potential applications in areas where metabolic modulation is desired, such as in certain neurodegenerative or oncological research models. Its activity against penicillin biosynthetic enzymes, though reportedly modest, confirms that the phenylacetic acid scaffold can be modified to interact with these targets.

The current understanding of these inhibitory properties is incomplete. The primary literature supporting the quantitative inhibition of KGDHC is not readily accessible, and the specific inhibitory constants for 3,5-DFPAA against IPNS and AT need to be explicitly determined. Future research should focus on:

- Validation of Inhibitory Activity: Replicating the reported KGDHC inhibition and generating a full kinetic profile to determine the mechanism and potency (K_i).
- Quantitative Analysis of Penicillin Enzyme Inhibition: Performing detailed kinetic studies on IPNS and AT to determine the IC_{50} and K_i values for 3,5-DFPAA.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs to understand the contribution of the fluorine substituents and the carboxylic acid moiety to the inhibitory activity.

- Cell-Based and In Vivo Studies: Validating the enzymatic inhibition in cellular models and exploring the physiological consequences of target engagement.

A thorough investigation of these properties will clarify the potential of **3,5-Difluorophenylacetic acid** not just as a synthetic intermediate, but as a lead compound for the development of novel metabolic modulators.

References

- Roach, P. L., Clifton, I. J., Fülöp, V., Harlos, K., Barton, G. J., Hajdu, J., Andersson, I., Schofield, C. J., & Baldwin, J. E. (1995). Crystal structure of isopenicillin N synthase is the first from a new structural family of enzymes.
- Cheméo. (n.d.). Chemical Properties of **3,5-Difluorophenylacetic acid** (CAS 105184-38-1).
- Martínez-Blanco, H., Reglero, A., & Luengo, J. M. (1994). Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid. *Journal of Industrial Microbiology*, 13(3), 144–146. [\[Link\]](#)
- Luengo, J. M., Iriso, J. L., & López-Nieto, M. J. (1986). Direct evaluation of isopenicillin N conversion to penicillin G by resting cells of *Penicillium chrysogenum*. *Journal of Antibiotics*, 39(12), 1754-1759. [\[Link\]](#)
- Tretter, L., & Adam-Vizi, V. (2005). Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress. *Philosophical Transactions of the Royal Society B: Biological Sciences*, 360(1464), 2335–2345. [\[Link\]](#)
- Hampson, A. J., Axelrod, J., & Grimaldi, M. (1999). Cannabinoids as antioxidants and neuroprotectants. U.S.
- Gibson, G. E., Park, L. C., Sheu, K. F., Blass, J. P., & Calingasan, N. Y. (2000). The alpha-ketoglutarate dehydrogenase complex in neurodegeneration.
- Olhava, E. J., & Danca, M. D. (2008). Boronic acid compounds. U.S.
- Araujo, W. L., Nunes-Nesi, A., Nikoloski, Z., Sweetlove, L. J., & Fernie, A. R. (2015). Consequences of the α -ketoglutarate dehydrogenase inhibition for neuronal metabolism and survival: implications for neurodegenerative diseases. *Journal of Neurochemistry*, 135(4), 639-656. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3,5-Difluorophenylacetic Acid | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,5-Difluorophenylacetic acid | C8H6F2O2 | CID 145424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Difluorophenylacetic acid (CAS 105184-38-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Inhibition of alpha-ketoglutarate dehydrogenase complex promotes cytochrome c release from mitochondria, caspase-3 activation, and necrotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The alpha-ketoglutarate dehydrogenase complex in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Consequences of the α -ketoglutarate dehydrogenase inhibition for neuronal metabolism and survival: implications for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,5-Difluorophenylacetic acid CAS#: 105184-38-1 [m.chemicalbook.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [inhibitory properties of 3,5-Difluorophenylacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011212#inhibitory-properties-of-3-5-difluorophenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com